2-Methylene-4-methylglutaric acid
Description
2-Methylene-4-methylglutaric acid (C₇H₁₀O₄) is a substituted dicarboxylic acid featuring a glutaric acid backbone with a methylene (-CH₂-) group at position 2 and a methyl (-CH₃) group at position 3. This structural configuration imparts unique chemical properties, such as altered acidity and reactivity compared to unsubstituted glutaric acid.
Properties
CAS No. |
3290-56-0 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-methyl-4-methylidenepentanedioic acid |
InChI |
InChI=1S/C7H10O4/c1-4(6(8)9)3-5(2)7(10)11/h5H,1,3H2,2H3,(H,8,9)(H,10,11) |
InChI Key |
CTAVNGXKBDENRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research Applications
Metabolic Studies
The compound plays a role in metabolic pathways, particularly in studies related to organic acidurias. It has been implicated in conditions such as methylmalonic acidemia, where elevated levels of related metabolites can indicate metabolic dysfunctions. Research has shown that monitoring levels of 2-methylene-4-methylglutaric acid can provide insights into the biochemical status of patients with such disorders .
Enzyme Interaction Studies
Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. This compound can serve as a substrate or inhibitor in enzymatic reactions, helping scientists elucidate the mechanisms behind various metabolic processes .
Pharmaceutical Development
Drug Formulation
The structural properties of this compound make it a candidate for pharmaceutical development. Its potential as an intermediate in the synthesis of bioactive compounds is being explored, particularly for drugs targeting metabolic disorders. The ability to modify its structure further enhances its applicability in drug design .
Therapeutic Uses
Research indicates that derivatives of this compound may exhibit therapeutic properties against certain diseases, including neurological disorders linked to metabolic imbalances. Ongoing studies aim to establish its efficacy and safety profile for potential clinical applications .
Case Studies and Research Findings
-
Methylmalonic Acidemia Case Study
A notable case involved a patient diagnosed with late-onset methylmalonic acidemia, where elevated levels of methylmalonic acid and related metabolites were observed. Treatment regimens included supplementation with vitamin B12 and carnitine, leading to significant improvements in biochemical markers. This case highlighted the importance of monitoring metabolites like this compound in managing such conditions . -
Metabolomics Research
In metabolomics studies investigating the effects of various drugs on metabolic pathways, this compound was identified as a key metabolite affected by treatments involving carfilzomib. This underscores its relevance in understanding drug-induced metabolic changes and potential side effects .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison is based on compounds within the provided evidence, which share functional groups or substitution patterns analogous to 2-methylene-4-methylglutaric acid.
Structural and Functional Group Comparisons
Acidity and Reactivity
- This compound : The methylene group likely reduces electron density at the α-carbon, increasing acidity of the carboxylic groups. The methyl group at C4 may sterically hinder reactions at the β-position.
- 2-Methylbutyric acid: A branched monocarboxylic acid with a pKa ~4.8 (typical for short-chain acids). The methyl group increases steric hindrance, slowing esterification or nucleophilic attacks .
- Chloro-substituted analogs : The electron-withdrawing chlorine atom in 2-chloro-6-methylpyrimidine-4-carboxylic acid enhances acidity (pKa ~2-3) and reactivity in substitution reactions .
Preparation Methods
Mechanistic Insights
-
Catalyst : Sulfuric acid or p-toluenesulfonic acid (PTSA) promotes protonation of the hydroxyl group, facilitating β-elimination.
-
Solvent : Toluene or xylene enables azeotropic removal of water, shifting equilibrium toward product formation.
-
Temperature : Reactions typically require heating to 110–130°C for 8–12 hours.
This method is less commonly employed due to challenges in controlling regioselectivity and side reactions such as over-dehydration.
Heterogeneous Catalysis for Scalable Production
Emerging approaches leverage solid catalysts to improve recyclability and reduce waste. A notable example involves KF/Al₂O₃-mediated condensation, adapted from methods used for structurally related glutaric acid derivatives.
Critical Evaluation of Reaction Mechanisms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
